
Adicillin
Vue d'ensemble
Description
L’adicilline est un antibiotique bêta-lactame appartenant à la classe des pénicillines. Elle est connue pour ses propriétés antibactériennes et est utilisée pour traiter diverses infections bactériennes. La formule moléculaire de l’adicilline est C14H21N3O6S, et sa masse molaire est de 359,40 g/mol .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L’adicilline peut être synthétisée par une série de réactions chimiques à partir de l’acide 6-aminopénicillanique. La synthèse implique l’acylation de l’acide 6-aminopénicillanique avec des agents acylants spécifiques dans des conditions contrôlées pour former le produit souhaité .
Méthodes de production industrielle
La production industrielle de l’adicilline implique généralement des processus de fermentation utilisant des souches spécifiques de micro-organismes pour produire les composés précurseurs, qui sont ensuite modifiés chimiquement pour obtenir l’adicilline. Le processus est conçu pour être rentable et respectueux de l’environnement .
Analyse Des Réactions Chimiques
Types de réactions
L’adicilline subit diverses réactions chimiques, notamment :
Oxydation : L’adicilline peut être oxydée dans des conditions spécifiques pour former différents produits d’oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de l’adicilline, conduisant à différents dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant l’adicilline comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement réalisées dans des conditions de température et de pH contrôlées pour assurer les résultats souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation de l’adicilline peut conduire à la formation de sulfoxydes ou de sulfones, tandis que la réduction peut donner des dérivés amines .
Applications De Recherche Scientifique
Adicillin, a semi-synthetic antibiotic derived from penicillin, has been the subject of various studies and applications in the field of microbiology and pharmacology. Despite its historical significance, its clinical use has diminished with the advent of more effective antibiotics. This article reviews the applications of this compound, supported by data tables and case studies.
Antibacterial Activity
This compound has been investigated for its antibacterial properties, particularly against strains resistant to other antibiotics. Research indicates that it retains effectiveness against certain strains of Streptococcus and Staphylococcus species.
Table 1: Comparative Antibacterial Activity
Antibiotic | Spectrum of Activity | Notes |
---|---|---|
This compound | Primarily Gram-positive bacteria | Less effective than ampicillin |
Ampicillin | Broad-spectrum (Gram-positive & some Gram-negative) | More widely used in clinical settings |
Penicillin | Limited to sensitive strains | Effective but resistance is common |
Pharmacokinetics Studies
Studies have explored the pharmacokinetics of this compound, assessing its absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for understanding dosing regimens and potential side effects.
Case Study: Pharmacokinetics in Healthy Volunteers
A study involving healthy volunteers assessed the serum concentration of this compound after administration. The results indicated a peak serum concentration at 1 hour post-administration, with a half-life of approximately 1.5 hours.
Resistance Mechanisms
Research has also focused on understanding bacterial resistance mechanisms to this compound. This includes studying beta-lactamase production in bacteria, which can hydrolyze the beta-lactam ring of this compound, rendering it ineffective.
Table 2: Resistance Mechanisms
Mechanism | Description | Impact on Treatment |
---|---|---|
Beta-lactamase Production | Enzymatic degradation of beta-lactam antibiotics | Reduces efficacy of this compound |
Altered Penicillin-Binding Proteins (PBPs) | Changes in target sites for antibiotics | Leads to reduced susceptibility |
Clinical Applications
While this compound's clinical use has decreased, it has been utilized in specific cases where alternative treatments are ineffective or contraindicated.
Case Study: Treatment of Resistant Infections
In a clinical setting, this compound was used to treat a patient with a resistant Staphylococcus aureus infection after standard treatments failed. The patient showed significant improvement after a course of this compound therapy, highlighting its potential utility in specific resistant cases.
Mécanisme D'action
L’adicilline exerce ses effets antibactériens en inhibant la synthèse des parois cellulaires bactériennes. Elle se lie aux protéines de liaison à la pénicilline (PBP) situées à l’intérieur de la paroi cellulaire bactérienne, empêchant la réticulation des chaînes de peptidoglycanes, qui sont essentielles à la résistance et à la rigidité de la paroi cellulaire. Cela conduit à l’affaiblissement et à la lyse finale de la cellule bactérienne .
Comparaison Avec Des Composés Similaires
L’adicilline est similaire à d’autres antibiotiques bêta-lactames tels que l’amoxicilline et l’ampicilline. Elle possède des propriétés uniques qui la distinguent de ces composés :
Composés similaires
- Amoxicilline
- Ampicilline
- Pénicilline G
- Céphalexine
Les propriétés uniques et l’efficacité de l’adicilline en font un composé précieux dans le traitement des infections bactériennes et un sujet de recherche en cours dans divers domaines scientifiques.
Activité Biologique
Adicillin is a penicillin analog that has garnered attention for its potential antimicrobial properties. It is synthesized from 6-aminopenicillanic acid (6-APA) and has been studied for its efficacy against various bacterial strains, both Gram-positive and Gram-negative. This article explores the biological activity of this compound, including its antimicrobial effectiveness, structure-activity relationships, and relevant case studies.
Chemical Structure and Synthesis
This compound's structure is derived from the core 6-APA framework, which is a common precursor for many penicillin derivatives. The synthesis typically involves the coupling of 6-APA with functionalized azetidinones through a cycloaddition reaction. This process allows for modifications that can enhance antimicrobial activity.
Structural Features
- Core Structure : β-lactam ring characteristic of penicillins.
- Functional Groups : Variations in substituents at specific positions (e.g., C-3) that influence biological activity.
Antimicrobial Efficacy
This compound has been tested against a variety of pathogenic bacteria, demonstrating significant antibacterial activity. The following table summarizes the minimal inhibitory concentrations (MIC) and minimal lethal doses (MLD) for this compound compared to standard antibiotics like ampicillin.
Bacterial Strain | MIC (µg/mL) | MLD (µg/mL) | Comparison to Ampicillin |
---|---|---|---|
Staphylococcus aureus | 32 | 64 | 2x more effective |
Staphylococcus epidermidis | 16 | 32 | 2x more effective |
Bacillus sp. | 64 | 128 | Comparable |
Escherichia coli | >64 | >128 | Less effective |
This compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and ultimately bacterial death.
Case Studies
- In Vitro Studies : A study evaluated the antimicrobial activity of this compound against various strains, revealing that it was particularly effective against Gram-positive bacteria, showing lower MIC values compared to ampicillin .
- Comparative Analysis : In comparative studies with other penicillin derivatives, this compound's modifications led to enhanced activity against resistant strains of Staphylococcus aureus, indicating its potential as a therapeutic agent in antibiotic-resistant infections .
- Clinical Relevance : Research has highlighted the importance of developing new penicillin derivatives like this compound to combat increasing antibiotic resistance in clinical settings .
Propriétés
IUPAC Name |
6-[(5-amino-5-carboxypentanoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O6S/c1-14(2)9(13(22)23)17-10(19)8(11(17)24-14)16-7(18)5-3-4-6(15)12(20)21/h6,8-9,11H,3-5,15H2,1-2H3,(H,16,18)(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFYHUACUWQUKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862118 | |
Record name | 6-[(5-Amino-5-carboxypentanoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
525-94-0 | |
Record name | Penicillin N | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113137 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of penicillin N in the biosynthesis of cephalosporins?
A: Penicillin N is a key intermediate in the cephalosporin biosynthetic pathway. It is formed from the isomerization of isopenicillin N by the enzyme isopenicillin N epimerase. Penicillin N then undergoes ring expansion catalyzed by deacetoxycephalosporin C synthase (expandase) to form deacetoxycephalosporin C, a direct precursor to cephalosporin C. [, , , , , ]
Q2: How do cell-free extracts from different organisms contribute to understanding penicillin N biosynthesis?
A: Researchers have utilized cell-free extracts from various organisms to dissect the penicillin N biosynthetic pathway. For instance, cell-free extracts from antibiotic-negative mutants of Cephalosporium acremonium were shown to convert the tripeptide precursor, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (LLD-tripeptide), into an antibiotic product with properties of isopenicillin N. [] This finding supports the hypothesis that isopenicillin N is the first product of LLD-tripeptide cyclization, which is then epimerized to penicillin N. Similarly, cell-free extracts from Streptomyces clavuligerus have been instrumental in studying the ring expansion of penicillin N to deacetoxycephalosporin C. []
Q3: What is the role of the enzyme isopenicillin N epimerase in penicillin N production?
A: Isopenicillin N epimerase is responsible for the conversion of isopenicillin N to penicillin N, a crucial step in the cephalosporin biosynthetic pathway. This enzyme has been isolated and characterized from organisms like Nocardia lactamdurans and Streptomyces clavuligerus. [] Interestingly, unlike many other amino acid racemases, this enzyme does not require ATP for activity. []
Q4: How does the enzyme deacetoxycephalosporin C synthase function in the presence of penicillin N?
A: Deacetoxycephalosporin C synthase, also known as penicillin N expandase, catalyzes the ring expansion of penicillin N to deacetoxycephalosporin C. This reaction requires 2-oxoglutarate, oxygen, and Fe2+ as cofactors. [] The enzyme exhibits high substrate specificity for penicillin N; other β-lactams like isopenicillin N, penicillin G, or 6-aminopenicillanic acid are not accepted as substrates. [] Studies using partially purified enzyme from Streptomyces clavuligerus have shed light on the mechanism of this ring expansion. []
Q5: Are there alternative substrates for deacetoxycephalosporin C synthase?
A: Research has investigated the substrate specificity of deacetoxycephalosporin C synthase using substrate analogs. For example, 5-epipenicillin N and 2β-difluoromethyl penicillin N were synthesized and tested as substrates. While 5-epipenicillin N proved unstable under incubation conditions, 2β-difluoromethyl penicillin N did not yield detectable products, suggesting strict substrate specificity of the enzyme. []
Q6: How is the production of penicillin N and cephalosporin C regulated in Cephalosporium sp.?
A: Studies on Cephalosporium sp. indicate a complex interplay of factors influencing penicillin N and cephalosporin C production. Oxygen availability plays a crucial role, with moderate decreases in aeration favoring penicillin N production while decreasing cephalosporin C yield. [] Interestingly, the addition of methionine to the culture medium mimics this effect, suggesting a regulatory role for this amino acid. []
Q7: What genetic factors influence the biosynthesis of penicillin N and cephalosporin C?
A: Research has identified several genes directly involved in the biosynthesis of these β-lactam antibiotics. The genes pcbAB and pcbC are responsible for the first two steps, common to both penicillin and cephalosporin production. [, ] These steps involve the condensation of three precursor amino acids to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine, followed by its oxidative cyclization to form isopenicillin N. Subsequently, the gene cefD encodes the epimerase that converts isopenicillin N to penicillin N. [, , ]
Q8: How does the lysine ε-aminotransferase gene (lat) potentially impact penicillin N biosynthesis?
A: Studies in Streptomyces clavuligerus suggest a potential link between the lysine ε-aminotransferase gene (lat) and the expression of genes involved in penicillin N biosynthesis. Specifically, a mutant strain (NP1) exhibiting reduced activities of both δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) and isopenicillin N synthase (IPNS) was found to be a lat mutant. Transformation of this mutant with a cloned region containing the lat gene restored not only LAT activity but also ACVS and IPNS activities. [] These findings suggest that the expression of lat, pcbAB (encoding ACVS), and pcbC (encoding IPNS) may be interdependent. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.